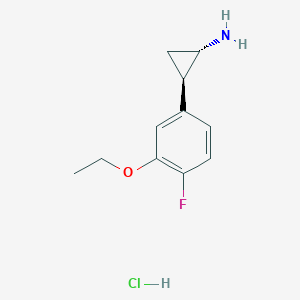

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Description

This compound is a chiral cyclopropane derivative featuring a 3-ethoxy-4-fluorophenyl substituent and a hydrochloride salt. Its molecular formula is C₁₁H₁₅ClFNO, with a molecular weight of 231.7 (CAS: 2055841-15-9). The stereochemistry (1S,2R) is critical for its biological activity, as enantiomers often exhibit distinct pharmacological profiles. It is synthesized via stereoselective cyclopropanation methods, with purity ≥97% and storage at room temperature . The ethoxy and fluorine groups enhance lipophilicity and metabolic stability, making it a promising intermediate in drug discovery, particularly for central nervous system (CNS) or cardiovascular targets.

Properties

IUPAC Name |

(1S,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H/t8-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISMAVKDNRNCY-SCYNACPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC2N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@H]2C[C@@H]2N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253105-09-6 | |

| Record name | Cyclopropanamine, 2-(3-ethoxy-4-fluorophenyl)-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253105-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethoxy and fluorophenyl groups. The reaction conditions often require the use of strong bases and catalysts to facilitate the cyclopropanation process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Research

Research indicates that (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride may exhibit neuroprotective effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Antidepressant Activity

Preliminary studies have suggested that this compound may possess antidepressant-like effects. In animal models, it has been observed to influence behaviors associated with mood regulation, indicating its potential as a candidate for developing new antidepressant therapies.

Analgesic Properties

The analgesic properties of cyclopropanamine derivatives have been explored in various studies. The compound may interact with pain pathways, offering insights into new pain management strategies without the addictive profiles of current opioid medications.

Drug Development

The unique structure of (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride makes it a valuable scaffold for medicinal chemistry. Researchers are investigating its derivatives for enhanced efficacy and reduced side effects in treating psychiatric disorders.

Pharmaceutical Formulations

Given its properties, this compound could be formulated into various delivery systems for targeted therapy in clinical settings. Its solubility and stability characteristics are being studied to optimize formulations for maximum bioavailability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting antidepressant potential. |

| Study B | Pain Management | Showed efficacy in reducing pain responses in animal models without significant side effects. |

| Study C | Drug Development | Identified structural modifications that enhance activity against specific targets related to mood disorders. |

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent effects, physicochemical properties, and applications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 3-ethoxy-4-fluoro | C₁₁H₁₅ClFNO | 231.7 | 2055841-15-9 | ≥97% | Pharmaceutical intermediate (CNS/cardiovascular) |

| (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine HCl | 4-ethoxy-3-fluoro | C₁₁H₁₅ClFNO | 231.7 | 2055841-15-9 | 98% | Research use, potential kinase inhibitors |

| (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine HCl | 4-chloro-3-fluoro | C₉H₁₀Cl₂FN | 222.09 | 1807938-62-0 | ≥97% | Protein degrader building blocks (e.g., PROTACs) |

| (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine HCl | 3-chloro-4-fluoro | C₉H₁₀Cl₂FN | 222.09 | 105614-25-3 | N/A | Chemical reagent in organic synthesis |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine HCl | 3,4-difluoro | C₉H₁₀ClF₂N | 209.63 | 1156491-10-9 | 98% | Lab research (antimicrobial/antiviral screening) |

| (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine HCl | 4-fluoro | C₉H₁₁ClFN | 187.64 | 1314324-00-9 | N/A | Ticagrelor impurity standard (cardiovascular drug QA/QC) |

| (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride | 6-bromo-pyridin-3-yl | C₈H₁₂BrCl₂N₂ | 285.99 | 918305-74-5 | ≥97% | Kinase inhibitor intermediates (e.g., JAK/STAT pathway) |

| (1S,2R)-2-(4-bromo-3-fluorophenyl)-1-ethylcyclopropan-1-amine HCl | 4-bromo-3-fluoro, 1-ethyl | C₁₁H₁₄BrClFN | 306.0 | N/A | N/A | REST corepressor inhibitors (oncology) |

Key Structural and Functional Insights

Substituent Position Effects: The 3-ethoxy-4-fluoro configuration in the target compound optimizes steric bulk and electron-withdrawing properties, enhancing receptor binding compared to analogs with substituents at alternate positions (e.g., 4-ethoxy-3-fluoro in ). For example, the bromopyridine analog (285.99 Da) is heavier and more lipophilic than the target compound .

Pharmacological Implications :

- Ethoxy Group : Enhances metabolic stability by resisting oxidative degradation compared to smaller halogens. This makes the target compound more suitable for oral drug development .

- Fluorine : Improves membrane permeability and bioavailability. The 3,4-difluoro analog exhibits higher electronegativity, favoring interactions with aromatic residues in enzyme active sites .

Applications :

- Protein Degraders : The 4-chloro-3-fluoro analog is used in proteolysis-targeting chimeras (PROTACs) due to its ability to recruit E3 ubiquitin ligases .

- Kinase Inhibitors : Bromopyridine derivatives are prevalent in kinase inhibitor scaffolds (e.g., ALK/EGFR inhibitors), leveraging pyridine’s hydrogen-bonding capacity .

Research Findings and Challenges

- Stereochemical Purity : Enantiomeric impurities in cyclopropane derivatives can drastically alter efficacy. For instance, the (1R,2S)-enantiomer of the target compound may exhibit off-target effects .

- Solubility Limitations : Hydrochloride salts improve aqueous solubility, but bulkier substituents (e.g., ethoxy) necessitate formulation optimization for in vivo studies .

- Synthetic Complexity : Stereoselective synthesis of cyclopropane rings remains challenging, with yields often below 50% for multi-gram scales .

Biological Activity

Overview

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride, with the CAS number 2055841-10-4, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by its cyclopropanamine core and an ethoxy-fluorophenyl substituent, which may influence its pharmacological properties.

Molecular Characteristics

- Molecular Formula : C11H15ClFNO

- Molecular Weight : 231.7 g/mol

- IUPAC Name : (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride

- Purity : Typically ≥ 97% .

The biological activity of (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride can be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit significant activity against certain cancer cell lines and could act as agonists or antagonists for various receptors.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance .

- Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects on tumor cells, suggesting that (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride could exhibit similar properties .

Biological Activity Studies

Several studies have investigated the biological activity of related cyclopropane compounds. Here are key findings relevant to (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride:

Case Studies

A review of literature highlights the significance of structural modifications in enhancing the biological activity of cyclopropane derivatives. For instance, enantiomerically pure forms of similar compounds have been shown to possess distinct activities against vascular tumors, indicating that stereochemistry plays a crucial role in their pharmacodynamics .

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropanation of a substituted styrene precursor followed by stereoselective functionalization. Key steps include:

- Cyclopropanation : Use of Sharpless cyclopropanation or transition-metal-catalyzed cross-couplings to form the cyclopropane ring.

- Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the amine group.

- Chiral Resolution : Chiral chromatography or enzymatic resolution to isolate the (1S,2R)-rel diastereomer .

- Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol to improve stability and crystallinity .

Q. What analytical techniques are critical for verifying the stereochemistry and purity of this compound?

- NMR Spectroscopy : , , and 2D NMR (COSY, NOESY) to confirm the cyclopropane geometry and substituent positions.

- HPLC-MS : Chiral stationary phases (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% as per commercial standards) .

- X-ray Crystallography : For definitive stereochemical assignment, especially if novel intermediates are synthesized .

Q. How does the 3-ethoxy-4-fluorophenyl substituent influence the compound's physicochemical properties?

- Lipophilicity : The ethoxy group increases logP compared to hydroxyl analogs, while fluorine enhances metabolic stability.

- Electronic Effects : Fluorine’s electron-withdrawing nature may modulate amine basicity (pKa ~8.5–9.0), affecting solubility and binding affinity in biological targets .

Advanced Research Questions

Q. How can researchers address conflicting stereochemical outcomes in cyclopropanation reactions for this compound?

- Mechanistic Studies : Use DFT calculations to evaluate transition states in cyclopropanation pathways (e.g., Simmons-Smith vs. transition-metal-catalyzed).

- Catalyst Optimization : Screen chiral ligands (e.g., bisoxazolines) to improve enantioselectivity. For example, Rh(II)-catalyzed reactions may yield >90% ee .

- In Situ Monitoring : Employ reaction calorimetry or PAT (Process Analytical Technology) to detect intermediate diastereomers early .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

Q. How do structural analogs (e.g., 3-chloro or 4-bromo derivatives) compare in biological activity?

- SAR Studies : Replace the 4-fluoro group with halogens (Cl, Br) and test in receptor-binding assays. For example, 3-chloro analogs show reduced potency in adenosine receptor models, suggesting fluorine’s unique electronic role .

- Metabolic Stability : Fluorinated derivatives exhibit longer half-lives in microsomal assays (t½ >60 min) compared to chloro/bromo analogs (t½ ~30 min) .

Q. What are the key challenges in scaling up enantioselective synthesis for preclinical studies?

- Cost-Effective Catalysts : Replace noble metals (e.g., Rh, Pd) with Fe or Ni catalysts for cyclopropanation.

- Workflow Integration : Combine flow chemistry for cyclopropanation with batch-mode resolution to enhance throughput.

- Purification : Implement simulated moving bed (SMB) chromatography for large-scale chiral separation .

Q. How can researchers resolve discrepancies in biological assay data caused by residual solvents or counterion effects?

- QC Protocols : Enforce strict residual solvent limits (<500 ppm for DMSO, ethanol) via GC-MS.

- Counterion Screening : Compare hydrochloride, sulfate, and phosphate salts in dose-response assays to rule out counterion interference .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.